molecular formula C21H22N2O6 B2881093 N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide CAS No. 2034259-78-2

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide

Cat. No.: B2881093
CAS No.: 2034259-78-2
M. Wt: 398.415
InChI Key: YCMMUOLLNBYLJT-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a benzodioxole moiety and a tetrahydronaphthalenylmethyl group. Its design incorporates an ethanediamide (oxamide) bridge, which serves as a critical pharmacophore for binding to enzymatic active sites.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-27-15-5-6-16-13(9-15)3-2-8-21(16,26)11-22-19(24)20(25)23-14-4-7-17-18(10-14)29-12-28-17/h4-7,9-10,26H,2-3,8,11-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMMUOLLNBYLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with the appropriate amine to form the final oxalamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography would be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would yield an amine .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with two classes of antimalarial inhibitors: quinolinyl oxamide derivatives (QODs) and indole carboxamide derivatives (ICDs) (Figure 12 in ). Below is a comparative analysis:

Feature Target Compound QOD (e.g., N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) ICD (e.g., N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide)
Core Structure Ethanediamide bridge Ethanediamide bridge Carboxamide linker
Aromatic Substituents Benzodioxole + methoxy-tetrahydronaphthalene Benzodioxole + tetrahydroquinoline Biphenyl + indole
Hydrogen Bonding Hydroxyl and methoxy groups enable H-bonding with falcipain Quinoline nitrogen enhances metal coordination Indole NH and carbonyl groups interact with catalytic cysteine
Lipophilicity High (LogP ~3.5 estimated) Moderate (LogP ~2.8) Moderate-high (LogP ~3.1)

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

N 2H 1 3 benzodioxol 5 yl N 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl ethanediamide\text{N 2H 1 3 benzodioxol 5 yl N 1 hydroxy 6 methoxy 1 2 3 4 tetrahydronaphthalen 1 yl methyl ethanediamide}

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in cancer metastasis and tissue remodeling .
  • Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma) without significant toxicity to normal cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting a potential for broad-spectrum antimicrobial effects .

Antitumor Efficacy

A study evaluated the antitumor effects of related benzodioxole derivatives. The results indicated that compounds with similar structures showed promising cytotoxicity against A549 cells comparable to cisplatin but with reduced toxicity towards non-cancerous cells. The inhibition percentages for MMPs were also notable:

CompoundMMP-9 Inhibition (%)Cytotoxicity against A549
824.78 ± 0.86High
930.46 ± 3.27Moderate

This data highlights the potential of benzodioxole derivatives in cancer therapy .

Enzyme Inhibition Studies

Inhibition assays revealed that this compound significantly inhibited MMPs at low micromolar concentrations. This suggests a mechanism where the compound may prevent tumor invasion and metastasis by modulating extracellular matrix degradation.

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